![molecular formula C10H9ClO3 B2414335 7-Chlorochroman-3-carboxylic acid CAS No. 1518839-13-8](/img/structure/B2414335.png)
7-Chlorochroman-3-carboxylic acid
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Overview
Description
“7-Chlorochroman-3-carboxylic acid” is a chemical compound with the CAS Number: 1518839-13-8 and a linear formula of C10H9ClO3 . It has a molecular weight of 212.63 . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “7-Chlorochroman-3-carboxylic acid” is 1S/C10H9ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) .
Chemical Reactions Analysis
While specific chemical reactions involving “7-Chlorochroman-3-carboxylic acid” were not found, a study on the photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones, which are structurally similar to “7-Chlorochroman-3-carboxylic acid”, was identified . The study describes a doubly decarboxylative process initiated by visible light and a photoredox catalyst .
Physical And Chemical Properties Analysis
“7-Chlorochroman-3-carboxylic acid” is a white to yellow solid . It has a molecular weight of 212.63 and a linear formula of C10H9ClO3 .
Scientific Research Applications
Organic Synthesis
Carboxylic acids play a crucial role in organic synthesis. In this context, 7-Chlorochroman-3-carboxylic acid serves as a versatile building block for creating small molecules and macromolecules. Researchers utilize it to synthesize novel compounds with specific functionalities. The carbonyl group (C=O) in carboxylic acids participates in various reactions, such as substitution, elimination, oxidation, and coupling. By incorporating this compound, chemists can design new pharmaceuticals, agrochemicals, and materials .
Other Applications
Agrochemicals and Crop Protection: Carboxylic acids play a role in agrochemicals, including herbicides, fungicides, and insecticides. Their chemical properties allow for targeted action against pests and diseases.
Safety and Hazards
The safety information for “7-Chlorochroman-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment .
Mechanism of Action
Mode of Action
7-Chlorochroman-3-carboxylic acid, a derivative of coumarin-3-carboxylic acid, can participate in C3-, and C4-functionalization, as well as cyclization reactions . The carboxyl moiety acts as a directing group, enhancing the reactivity of coumarins as dienophiles . This facilitates the participation of these scaffolds in the synthesis of various heterocycles .
Biochemical Pathways
It’s known that coumarin-3-carboxylic acids can act as michael acceptors in conjugate additions . Their reactions usually proceed via a decarboxylative Michael reaction, the nucleophilic attack of a nucleophile on the carbonyl site, and the removal of a hydroxyl group .
properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVGCQHZSOTOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorochroman-3-carboxylic acid | |
CAS RN |
1518839-13-8 |
Source
|
Record name | 7-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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